Product packaging for TD 1 (peptide)(Cat. No.:CAS No. 918629-48-8)

TD 1 (peptide)

货号: B612509
CAS 编号: 918629-48-8
分子量: 1063.17
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Overview of Peptide-Mediated Transdermal Delivery Systems in Contemporary Research

The delivery of macromolecular drugs, such as proteins and peptides, across the skin presents a formidable challenge due to the barrier function of the stratum corneum. nih.gov Traditionally, methods to overcome this barrier have included chemical enhancers and physical techniques, which can sometimes be limited in their effectiveness for large, hydrophilic molecules. researchgate.net In recent years, peptide-mediated transdermal delivery systems have gained prominence as a promising strategy. researchgate.net These systems utilize short peptides, often identified through advanced screening technologies, to facilitate the transport of therapeutic macromolecules across the skin. nih.govresearchgate.net The peptide TD-1 is a key example of such a discovery, demonstrating the potential to create transient openings in the skin barrier, thereby enabling the passage of molecules that would otherwise not be able to penetrate. cpcscientific.comresearchgate.netlifetein.com

Historical Context of TD-1 Discovery and Early Characterization

The discovery of TD-1 marked a significant advancement in the field of transdermal drug delivery. Its identification and initial studies laid the groundwork for its application in transporting various macromolecules.

TD-1 was identified using an innovative technique known as in vivo phage display screening. researchgate.netgoogle.comnih.gov This method involves administering a diverse library of phages, each displaying a unique peptide on its surface, to an animal model. google.com The phages that successfully cross the skin barrier and enter the systemic circulation are then recovered and amplified. google.com Through successive rounds of this selection process, peptides with a high affinity for transdermal transport can be isolated and identified. google.com The peptide TD-1, with the sequence ACSSSPSKHCG, was discovered through this powerful screening technology, which pinpointed its ability to facilitate movement across the skin. researchgate.netgoogle.comnih.gov A precursor sequence, TD-2 (CSSSPSKHC), was initially identified from the phage display library, with the flanking alanine (B10760859) (A) and glycine (B1666218) (G) residues in TD-1 being derived from the M13 bacteriophage coat protein. google.com

Early research on TD-1 quickly established its remarkable capacity to enhance the transdermal permeation of large molecules. Foundational studies demonstrated that co-administration of TD-1 with insulin (B600854) on the skin of diabetic rats led to a significant increase in systemic insulin levels and a corresponding suppression of blood glucose for an extended period. researchgate.netresearchgate.netnih.gov Similar success was achieved with human growth hormone, where topical application with TD-1 resulted in significant systemic bioavailability. researchgate.netglpbio.com These initial experiments were crucial in proving the peptide's efficacy and its sequence-specific and dose-dependent nature. researchgate.netnih.gov Further investigations revealed that TD-1 does not directly bind to the cargo molecule, such as insulin, but rather acts on the skin itself to create temporary pathways for macromolecule transport, particularly through hair follicles. researchgate.netresearchgate.netnih.gov

Identification through In Vivo Phage Display Screening Technology

Structural Attributes of TD-1 (Peptide) Relevant to its Biological Activity

The unique structure of TD-1 is intrinsically linked to its function as a transdermal enhancer. Both its primary amino acid sequence and its three-dimensional conformation are critical for its activity.

TD-1 is an 11-amino acid peptide with the primary sequence H-Ala-Cys-Ser-Ser-Ser-Pro-Ser-Lys-His-Cys-Gly-OH. cpcscientific.comustc.edu.cn This specific sequence is fundamental to its ability to interact with skin components and facilitate drug delivery. researchgate.netnih.gov The peptide was first identified as a short synthetic peptide that enhances the transdermal delivery of macromolecules. researchgate.netnih.gov

Table 1: Amino Acid Sequence of TD-1

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1AlaA
2CysC
3SerS
4SerS
5SerS
6ProP
7SerS
8LysK
9HisH
10CysC
11GlyG

A key structural feature of TD-1 is the disulfide bridge formed between the two cysteine residues at positions 2 and 10. cpcscientific.comnih.gov This bond creates a cyclic conformation, which is crucial for the peptide's stability and biological activity. nih.govmdpi.comrsc.org The conformational rigidity imposed by the disulfide bond is thought to be essential for the peptide's specific interaction with its target in the skin, the Na+/K+-ATPase beta-subunit (ATP1B1). glpbio.commedchemexpress.comresearchgate.net This interaction is believed to alter the epidermal structure, creating transient openings that allow for the passage of macromolecules. medchemexpress.comresearchgate.net The cyclic nature imparted by the disulfide bond enhances the peptide's resistance to degradation and maintains the precise three-dimensional shape required for its function. mdpi.comnih.gov

General Peptide Features Influencing Transdermal Efficacy

The ability of a peptide to act as a transdermal enhancer is governed by several key physicochemical properties. While the skin naturally restricts the passage of large, hydrophilic molecules, certain peptides are designed to overcome this limitation. nih.govnih.gov Their efficacy is influenced by a combination of factors including amino acid composition, structure, size, and charge. mdpi.com For instance, many cell-penetrating peptides (CPPs) are rich in cationic amino acids like arginine and lysine (B10760008), which contribute to a net positive charge. mdpi.com This positive charge can facilitate the formation of nano-scale complexes with therapeutic cargo. researchgate.net

Amphiphilicity, the possession of both hydrophobic and polar regions, is another critical feature for many skin-penetrating peptides. mdpi.comacs.org This dual nature allows for interaction with both the lipid and protein components of the skin. The secondary structure of the peptide also plays a role; some peptides are linear, while others, like TD-1, are cyclic, a feature that can enhance stability and efficacy. merckmillipore.comresearchgate.net Generally, these peptides are short, typically ranging from 5 to 30 amino acids in length. mdpi.com

FeatureDescriptionRelevance to Transdermal Efficacy
Amino Acid Composition The specific sequence of amino acids. Cationic residues (e.g., Arginine, Lysine) are common. mdpi.comInfluences charge, hydrophilicity, and interaction with skin components. mdpi.com
Charge Net electrical charge of the peptide. Often positive in cell-penetrating peptides (CPPs). researchgate.netmdpi.comA positive charge can aid in forming complexes with cargo molecules and interacting with the negatively charged skin surface. researchgate.netnih.gov
Size The number of amino acids in the peptide chain, typically short (5-30 residues). mdpi.comSmaller size generally favors penetration through tight junctions and cell membranes.
Structure & Conformation The three-dimensional shape, which can be linear, cyclic, or branched. merckmillipore.compatsnap.comCyclic structures can offer increased stability. Amphiphilic conformations are important for interacting with the skin's lipid and protein matrix. mdpi.comacs.org
Hydrophilicity/Lipophilicity The balance between water-loving and fat-loving properties.While the stratum corneum favors lipophilic molecules, hydrophilic peptides can create transient pathways to allow passage of water-soluble drugs. merckmillipore.comnih.govnih.gov

Research Significance and Translational Potential in Preclinical Studies

The significance of TD-1 lies in its potential to enable non-invasive, transdermal administration of therapeutic macromolecules that would otherwise require injection. acs.orgnih.gov Preclinical studies have demonstrated the peptide's ability to facilitate the delivery of a wide range of molecules, highlighting its translational potential.

In studies involving diabetic rats, the co-administration of TD-1 with insulin on the skin led to significantly elevated systemic insulin levels and a corresponding suppression of blood glucose for at least 11 hours. lifetein.comresearchgate.netmdpi.com Similar success was observed with human growth hormone (hGH), where its systemic levels were significantly increased in rats after topical application with TD-1. cpcscientific.comcpcscientific.commerckmillipore.com

The versatility of TD-1 has been further explored by genetically fusing it to protein drugs. When TD-1 was fused to human epidermal growth factor (hEGF), the resulting protein showed a markedly higher skin-penetration ability than simple co-administration. mdpi.com Research has also shown that creating fusion proteins with dual TD-1 motifs can enhance transdermal efficiency by more than fivefold compared to the unmodified hEGF. nih.gov

TD-1 has also shown promise in oncology and dermatology. In mouse models of melanoma, a combination of TD-1 and curcumin-loaded liposomes significantly improved the skin penetration of curcumin (B1669340) by 4.48 times, leading to reduced tumor volume and weight. targetmol.comnih.gov Furthermore, TD-1 has been investigated for delivering gene-silencing molecules like siRNA and antioxidant molecules such as glutathione (B108866) (GSH) through the skin. glpbio.compatsnap.com A variant of TD-1, named #PKU12, has been developed specifically to enhance the transdermal delivery of siRNA to combat the human papillomavirus (HPV). researchgate.net Another study found that co-administering TD-1 with Botulinum Neurotoxin Type A (BoNT-A) on rat skin effectively reduced neurogenic inflammation. nih.gov

Application AreaDelivered MoleculeKey Preclinical FindingReference(s)
Endocrinology InsulinCo-administration on diabetic rat skin suppressed serum glucose levels for at least 11 hours. lifetein.comresearchgate.netmdpi.com
Endocrinology Human Growth Hormone (hGH)Topical application with TD-1 significantly increased systemic hGH levels in rats. cpcscientific.comcpcscientific.commerckmillipore.com
Wound Healing/Dermatology Human Epidermal Growth Factor (hEGF)Fusion proteins with dual TD-1 motifs enhanced transdermal delivery >5-fold compared to unmodified hEGF. nih.gov
Oncology Curcumin (in liposomes)Combined system increased skin penetration capability by 4.48 times and suppressed melanoma growth in mice. targetmol.compatsnap.comnih.gov
Gene Therapy siRNA (anti-GAPDH, anti-HPV)Facilitated transdermal delivery for gene knockdown. A TD-1 variant (#PKU12) was developed for anti-HPV siRNA. glpbio.comresearchgate.net
Dermatology Glutathione (GSH)Coupling TD-1 to GSH enhanced its transdermal absorption for inhibiting melanogenesis. patsnap.com
Pain/Inflammation Botulinum Neurotoxin Type A (BoNT-A)Co-administration reduced neurogenic inflammation in rat skin. nih.gov

属性

CAS 编号

918629-48-8

分子式

C₄₀H₆₆N₁₄O₁₆S₂

分子量

1063.17

序列

One Letter Code: ACSSSPSKHCG

同义词

TD 1 (peptide)

产品来源

United States

Elucidation of Molecular and Cellular Mechanisms of Td 1 Mediated Permeation

Interaction with Stratum Corneum and Epidermal Barriers

The stratum corneum, the outermost layer of the epidermis, along with underlying tight junctions between keratinocytes, presents a significant obstacle to drug penetration. researchgate.net TD-1 has been shown to interact with these barriers to facilitate drug delivery.

Research suggests that TD-1 creates a transient and reversible opening in the skin barrier, allowing macromolecules to pass through. tandfonline.commerckmillipore.comtandfonline.comcpcscientific.com This effect is thought to be a result of the peptide's interaction with skin proteins, leading to changes in their secondary structures and thereby increasing the skin's permeability. researchgate.netconsensus.app Transmission electron microscopy has revealed enlarged spaces between epithelial cells and the absence of cell-cell junctions in skin treated with TD-1, supporting the hypothesis of a temporary disruption of the barrier. nih.gov

The TD-1 peptide is believed to create intercellular gaps between keratinocytes, the primary cells of the epidermis. bohrium.com This action facilitates the passage of molecules through the paracellular pathway, which is the route between cells. Studies have shown that the cyclic structure of TD-1 is crucial for its ability to loosen the tight junctions of the epithelium, particularly in hair follicles. hep.com.cn

By creating intercellular gaps, TD-1 directly influences the permeability of the paracellular pathway. researchgate.net This pathway is normally restrictive to the passage of large molecules. However, the interaction of TD-1 with the skin's epithelial tissues dynamically loosens the tight junctions, thereby enhancing the transport of substances through this route. hep.com.cn This mechanism is crucial for the transdermal delivery of larger therapeutic molecules that would otherwise be unable to cross the skin barrier.

Role in Intercellular Gap Formation within Keratinocyte Layers

Identification and Characterization of Specific Molecular Targets

The specific molecular interactions of TD-1 are key to its function as a permeation enhancer. Research has identified a primary binding partner for the peptide within the epidermal cells.

Scientific investigations have revealed that the TD-1 peptide specifically binds to the beta-subunit of the Na+/K+-ATPase enzyme, also known as ATP1B1. researchgate.netnih.govmedchemexpress.comacs.org This interaction is a critical step in the peptide-mediated transdermal delivery process. nih.govacs.org The binding of TD-1 to ATP1B1 affects both the expression and localization of the ATP1B1 protein, which in turn alters the structure of the epidermis. nih.govmedchemexpress.comacs.orggtpeptide.com This interaction can be competitively inhibited, which reduces the transdermal delivery of macromolecules, confirming the essential role of this binding event. researchgate.netnih.govacs.org

Below is a table summarizing the binding characteristics of TD-1 peptide with its molecular target.

PeptideMolecular TargetEffect of Binding
TD-1Na+/K+-ATPase beta-subunit (ATP1B1)Affects expression and localization of ATP1B1, alters epidermal structure, and enhances permeability. researchgate.netnih.govmedchemexpress.comacs.orggtpeptide.com

Further research has pinpointed the primary interaction site of TD-1 on its target protein. It has been confirmed that the TD-1 peptide mainly interacts with the C-terminus of the ATP1B1 subunit. researchgate.netnih.govmedchemexpress.comacs.orggtpeptide.com This specific interaction underscores the targeted nature of the peptide's mechanism of action. The binding to the C-terminus of ATP1B1 is a key event that initiates the downstream effects leading to increased skin permeability. researchgate.netnih.govmedchemexpress.comacs.org

Binding Affinity to Na+/K+-ATPase Beta-Subunit (ATP1B1)

Cellular Responses to TD-1 Interaction

The interaction of TD-1 with epidermal cells elicits distinct responses, primarily involving the Na+/K+-ATPase beta-1 subunit (ATP1B1), which has been identified as a key binding partner for the peptide. nih.govmybiosource.comacs.org This interaction is crucial for the peptide's permeation-enhancing effects and triggers a cascade of cellular events, including modulation of ATP1B1 expression and its redistribution within the cell.

The binding of TD-1 to ATP1B1 on epidermal cells leads to dynamic changes in the expression level of this protein. Initially, to maintain cellular function and structural integrity, cells respond to the specific binding of TD-1 by upregulating the expression of ATP1B1. medchemexpress.comtargetmol.com However, this is a transient effect. Over time, the TD-1 peptide may be internalized by the cells through processes such as endocytosis. medchemexpress.comtargetmol.com This internalization subsequently leads to a decrease in the expression of ATP1B1. medchemexpress.comtargetmol.com This modulation of ATP1B1 expression is a critical aspect of the cellular response to TD-1.

Table 1: Effect of TD-1 Interaction on ATP1B1 Expression in Epidermal Cells

Time PointCellular EventATP1B1 Expression Level
Initial Exposure Specific binding of TD-1 to ATP1B1 on the cell surface.Increased (Upregulation to maintain cellular function). medchemexpress.comtargetmol.com
Prolonged Exposure Internalization of TD-1 into the cell via endocytosis.Decreased (Downregulation following peptide internalization). medchemexpress.comtargetmol.com

Modulation of ATP1B1 Expression Levels in Epidermal Cells

Energy Dependence of TD-1-Facilitated Transdermal Transport

The process by which TD-1 enhances transdermal permeation is not passive but is an active, energy-dependent mechanism. acs.orgresearchgate.netnih.gov This reliance on cellular energy underscores the biological nature of the interaction between the peptide and the skin.

The transdermal delivery of proteins mediated by TD-1 requires cellular energy in the form of adenosine (B11128) triphosphate (ATP). acs.orgresearchgate.netnih.gov ATP, the primary energy currency in biological systems, actively facilitates the permeation of drugs directed by TD-1 through the skin. acs.orgnih.gov Studies have demonstrated that this facilitation is dose-dependent, meaning the efficiency of transport is related to the availability of ATP. acs.orgnih.gov This requirement suggests that energy-utilizing cellular processes are integral to the mechanism of TD-1.

Further evidence for the energy dependence of TD-1's action comes from inhibition studies using mitochondrial respiration blockers. The permeation activity of fusion proteins, such as TD-1-hEGF, is significantly inhibited by agents that interfere with cellular energy production. acs.orgresearchgate.netnih.gov Specifically, treatment with rotenone (B1679576), an inhibitor of Complex I of the electron transport chain, or oligomycin, an inhibitor of ATP synthase, reduces the transdermal transport facilitated by TD-1. acs.orgnih.govbiorxiv.orgmdpi.com This inhibition confirms that mitochondrial ATP production is essential for the peptide's function.

Table 2: Inhibition of TD-1 Mediated Permeation by Metabolic Inhibitors

InhibitorMechanism of ActionEffect on TD-1 Mediated Transport
Rotenone Inhibits Complex I of the mitochondrial electron transport chain. biorxiv.orgInhibited . acs.orgnih.gov
Oligomycin Inhibits ATP synthase, blocking ATP production. acs.orgbiorxiv.orgInhibited . acs.orgnih.gov

Requirement for Cellular Adenosine Triphosphate (ATP)

Investigation of Transcellular Mechanisms of Drug Penetration

Research suggests that TD-1 facilitates drug penetration primarily through a transcellular pathway. researchgate.net This mechanism involves the peptide enhancing the passage of molecules through the cells of the epidermis themselves, rather than solely between them (paracellular route). One proposed mechanism involves the binding of skin-penetrating peptides like TD-1 to keratin (B1170402) within the keratinocytes. researchgate.net This interaction is thought to facilitate the partitioning of the drug into the cells. researchgate.net Additionally, it has been suggested that TD-1 may create a transient "opening" in the skin barrier, which allows drugs to pass through the stratum corneum and reach the systemic circulation. tandfonline.com There is also evidence that skin-penetrating peptides can reversibly loosen the tight junctions between cells, which would also contribute to enhanced permeation. researchgate.net

Role of Drug Partitioning through Binding of Skin Penetrating Peptides (SPPs) to Keratin

A primary mechanism by which TD-1 and other skin-penetrating peptides (SPPs) facilitate drug delivery through the formidable stratum corneum barrier is through a unique transcellular pathway involving interaction with keratin, the main structural protein in corneocytes. researchgate.netnih.govresearchgate.net Unlike chemical enhancers that often disrupt the lipid matrix of the skin, SPPs like TD-1 appear to leave the lipid barrier largely unaltered. nih.gov

Instead, research indicates that these peptides interact directly with skin proteins, inducing conformational changes in their secondary structures, such as α-helices and β-sheets. nih.govresearchgate.net This interaction is crucial for enhancing the partitioning of co-administered drugs into the keratin-rich corneocytes. A study by Kumar et al. demonstrated that the concurrent binding of an SPP with both keratin and a model hydrophobic macromolecule, Cyclosporine A, significantly correlated with the enhanced transport of the drug across the skin. nih.gov This suggests a mechanism where the SPP acts as a molecular chaperone, guiding the drug molecule through the intracellular environment of the corneocytes.

Recent research on a combined system of curcumin (B1669340) liposomes and TD-1 further supports this mechanism, indicating that the system interacts with both lipids and keratin in the stratum corneum to promote drug distribution. nih.gov This interaction facilitates the passage of the therapeutic agent through appendages such as hair follicles and sweat glands. nih.gov

Table 1: Investigated Skin Penetrating Peptides and their Interaction with Skin Components

PeptideEffect on Skin LipidsInteraction with Skin Proteins (Keratin)Reference
TD-1 No significant alterationInteracts and induces structural changes nih.govnih.gov
SPACE peptide No detectable effectBinds to corneocyte proteins, likely keratin, inducing structural changes nih.govpnas.org
Polyarginine Not specifiedInteracts with skin proteins nih.gov

This table is generated based on the textual data and is for illustrative purposes.

Exploration of Active Cellular Uptake Pathways (e.g., Macropinocytosis) in TD-1 Context

Beyond the initial partitioning through the stratum corneum, the cellular uptake of TD-1 and its cargo into viable cells of the epidermis and dermis involves active, energy-dependent pathways. While direct, detailed studies on the specific endocytic pathway for TD-1 are emerging, evidence points towards the involvement of macropinocytosis, a form of endocytosis responsible for the non-specific uptake of extracellular fluid and solutes. pnas.orgmedchemexpress.com

Several lines of evidence support this hypothesis:

Energy Requirement: The permeation process mediated by TD-1 has been shown to be energy-dependent, a hallmark of active transport mechanisms like macropinocytosis. researchgate.net

Behavior of Similar Peptides: The SPACE peptide, another well-studied skin penetrating peptide, is believed to utilize macropinocytosis for cellular entry. pnas.org Given the functional similarities and co-investigation of these peptides, it is plausible that they share uptake mechanisms.

General CPP Uptake Mechanisms: Macropinocytosis is a well-documented internalization pathway for a variety of cell-penetrating peptides (CPPs), particularly those rich in arginine. nih.govfrontiersin.orgmdpi.com While TD-1 is not arginine-rich, the general principle of CPPs inducing their own uptake via membrane ruffling and vesicle formation is a strong indicator. This process is often initiated by the interaction of the peptide with the cell surface. frontiersin.org

Some research suggests that TD-1 molecules may be transported into cells via endocytosis over time. medchemexpress.com The process of macropinocytosis involves the formation of large, irregular vesicles (macropinosomes) and is dependent on actin rearrangement in the cytoskeleton. tandfonline.com For many CPPs, this process is triggered by their interaction with the cell membrane, leading to the engulfment of the peptide and any associated cargo. frontiersin.org

Table 2: Characteristics of Potential Cellular Uptake Pathways for Peptides

PathwayKey FeaturesEnergy DependenceInvolvement with TD-1Reference
Macropinocytosis Formation of large, irregular vesicles; actin-dependentYesSuggested by energy dependence and behavior of similar peptides pnas.orgresearchgate.nettandfonline.com
Clathrin-mediated Endocytosis Formation of clathrin-coated pits and vesiclesYesNot explicitly studied for TD-1 mdpi.com
Caveolae-mediated Endocytosis Flask-shaped invaginations of the plasma membraneYesNot explicitly studied for TD-1 mdpi.com
Direct Translocation Direct passage through the cell membraneGenerally energy-independentLess likely due to observed energy dependence mdpi.com

This table is generated based on the textual data and is for illustrative purposes.

Advanced Research Methodologies and Experimental Models in Td 1 Studies

Peptide Synthesis and Engineering Strategies

The development and enhancement of TD-1's therapeutic potential are heavily reliant on chemical synthesis, purification, and rational design of its analogs and fusion proteins.

The primary method for producing TD-1 and its variants is solid-phase peptide synthesis (SPPS), a well-established and versatile technique. google.com This method allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The standard Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of TD-1. google.com

Following the completion of the peptide chain, it is cleaved from the resin and deprotected. The crude peptide is then subjected to purification, most commonly by high-performance liquid chromatography (HPLC), to achieve a high degree of purity, often exceeding 95%. google.comresearchgate.net The identity and integrity of the synthesized peptides are subsequently confirmed using mass spectrometry. google.comresearchgate.net

To improve the permeation-enhancing properties of TD-1, researchers have explored the rational design of various peptide analogs. A significant area of focus has been the development of cationic cyclopeptides. researchgate.netnih.gov This strategy involves partially substituting amino acids in the TD-1 sequence with cationic residues like arginine or lysine (B10760008). researchgate.netnih.gov The introduction of these positively charged amino acids is hypothesized to enhance interaction with negatively charged components of the cell membrane, thereby facilitating transport.

One notable study investigated a series of cationic cyclopeptides based on the TD-1 sequence and evaluated their permeation-enhancing activity using Caco-2 cell monolayers. nih.govmdpi.com The findings revealed that a variant named TD-34, where lysine was substituted at the N-5 and N-6 positions, demonstrated the most significant enhancement activity. nih.govmdpi.com This suggests that the position and nature of the cationic substitution are critical determinants of the peptide's efficacy.

Peptide VariantModificationKey FindingReference(s)
Cationic CyclopeptidesPartial substitution with arginine or lysineEnhanced permeation in Caco-2 cells. researchgate.netnih.gov
TD-34Lysine substitution at N-5 and N-6 positionsExhibited the best enhancement activity among tested cyclopeptides. nih.govmdpi.com

This table summarizes key findings from studies on rationally designed TD-1 peptide variants.

Another advanced strategy involves the creation of fusion proteins, where TD-1 is genetically linked to a therapeutic protein. This approach aims to confer the transdermal delivery capabilities of TD-1 to the fused protein. A prominent example is the development of TD1-human Epidermal Growth Factor (TD1-hEGF). glpbio.comresearchgate.net

The construction of such fusion proteins typically involves recombinant DNA technology. The gene encoding TD-1 is fused in-frame with the gene for the therapeutic protein, often with a flexible linker sequence (e.g., GGGGS) to ensure proper folding and function of both moieties. researchgate.net The resulting fusion gene is then expressed in a suitable host system, such as yeast (e.g., Pichia pastoris) or bacteria (E. coli), which can produce large quantities of the recombinant protein. researchgate.net

Research has shown that TD1-hEGF exhibits enhanced skin penetration compared to hEGF alone. researchgate.net The fusion protein was found to require energy for its transdermal permeation, a process that could be inhibited by metabolic inhibitors like rotenone (B1679576) or oligomycin. researchgate.net This suggests an active transport mechanism is involved. Further studies have also explored dual motif designs, combining TD-1 with other functional peptides to create multifunctional delivery systems. researchgate.net

Fusion ProteinTherapeutic MoietyKey FindingReference(s)
TD1-hEGFhuman Epidermal Growth Factor (hEGF)Enhanced skin penetration; energy-dependent permeation. glpbio.comresearchgate.netresearchgate.net
TD1-R8Octaarginine (R8)Explored for enhanced nucleic acid delivery to the dermis. researchgate.net

This table highlights examples of TD-1 fusion proteins and their key research findings.

Rational Design of Peptide Variants (e.g., Cationic Cyclopeptides, Linear vs. Branched Conjugates)

In Vitro Cellular and Biochemical Assays

To evaluate the efficacy and mechanisms of TD-1 and its derivatives, researchers utilize various in vitro models that mimic biological barriers and cellular responses.

Caco-2 cell monolayers are a widely accepted in vitro model for studying intestinal drug absorption, and they have also been employed as a preliminary screening tool to assess the permeation-enhancing activity of TD-1 and its analogs. nih.govmdpi.com These cells, derived from human colorectal adenocarcinoma, differentiate in culture to form a polarized monolayer with tight junctions, resembling the intestinal epithelium.

Permeation studies are typically conducted in a two-chamber system, where the Caco-2 monolayer separates the apical (AP) and basolateral (BL) compartments. The test compound, along with the peptide enhancer, is added to one compartment, and its appearance in the other compartment is measured over time. Studies have utilized this model to compare the permeation of different TD-1 variants, such as the cationic cyclopeptides. nih.govmdpi.com The use of Caco-2 cell monolayers in the basolateral to apical (BL → AP) direction has been suggested as a potential method to preliminarily determine the activity of transdermal peptide enhancers. nih.govmdpi.com

To investigate the interaction of TD-1 with skin cells, researchers perform functional assays using relevant cell lines such as human keratinocytes (HaCaT cells) and melanoma cells (B16F10).

HaCaT cells, a spontaneously immortalized human keratinocyte line, are a valuable tool for studying the effects of compounds on epidermal cells. researchgate.net Studies have used HaCaT cells to investigate the binding of TD-1 and its influence on cellular components. For instance, it was discovered that TD-1 interacts with the Na+/K+-ATPase beta-subunit (ATP1B1) in HaCaT cells. glpbio.com This interaction was shown to affect the expression and localization of ATP1B1, causing it to accumulate near the cell membrane, which may in turn alter the epidermal structure and increase permeability. glpbio.comresearchgate.net

B16F10 cells, a murine melanoma cell line, are frequently used in cancer research, including studies on the delivery of chemotherapeutic agents. researchgate.netnih.gov In the context of TD-1, these cells have been used to assess the efficacy of TD-1-modified drug delivery systems. For example, liposomes modified with the TD-1 peptide and loaded with the anti-cancer drug vemurafenib (B611658) were shown to have enhanced antitumor effects on B16F10 cells. researchgate.netnih.govmdpi.com Similarly, paclitaxel-loaded transfersomes modified with a cell-penetrating peptide demonstrated efficient delivery into B16F10 melanoma cells, leading to cell death. nih.govmdpi.com

Cell LineCell TypeApplication in TD-1 ResearchKey FindingsReference(s)
Caco-2Human colorectal adenocarcinomaPermeation studies of TD-1 analogs.Cationic cyclopeptide TD-34 showed enhanced permeation. nih.govmdpi.com
HaCaTHuman keratinocyteInvestigating TD-1's mechanism of action.TD-1 interacts with ATP1B1, affecting its localization. glpbio.comresearchgate.net
B16F10Murine melanomaEvaluating TD-1-mediated drug delivery for cancer therapy.TD-1 modified liposomes enhanced vemurafenib's antitumor effect. researchgate.netnih.govmdpi.com

This table provides an overview of the cell lines used in TD-1 research and the key insights gained from these studies.

Assessment of Biological Activity of Fused Cargo (e.g., Fibroblast Growth, Migration, MAP Kinase Signaling)

A critical aspect of developing TD-1 as a delivery vehicle is ensuring that the therapeutic cargo, when fused to the peptide, retains its original biological function. Research has focused on creating fusion proteins, for instance, by linking TD-1 to human epidermal growth factor (hEGF), and then rigorously assessing the bioactivity of the resulting construct. nih.govresearchgate.net Studies involving fusion proteins like TD1-hEGF-TD1 (TD-1 attached to both N- and C-termini of hEGF) and TD1-TD1-hEGF (two tandem TD-1 motifs at the N-terminus) have shown that the fused cargo's activity is comparable to the unmodified molecule. nih.govresearchgate.net

The assessment of this retained biological activity employs several in vitro cell-based assays:

Fibroblast Growth/Cell Viability: To determine if the fused cargo can still stimulate cell proliferation, a key function of growth factors like hEGF, cell viability assays are performed. researchgate.net Cultured fibroblast cells, such as BALB/c 3T3 cells, are treated with various concentrations of the TD-1-hEGF fusion proteins. researchgate.net The subsequent cell viability, often measured using an MTT assay after a period of incubation, indicates the protein's ability to promote fibroblast growth. researchgate.net Research confirms that purified TD-1-hEGF fusion proteins retain the biological activities of native hEGF. researchgate.net

Fibroblast Migration: The ability of a growth factor to promote cell migration is crucial for processes like wound healing. This is evaluated using a scratch assay. researchgate.net A "scratch" is made in a confluent monolayer of cultured fibroblasts, which are then treated with the fusion protein. researchgate.net The rate at which cells migrate to close the gap is measured over time, providing a quantitative measure of the cargo's migratory stimulus. nih.govresearchgate.net

MAP Kinase Signaling: Many growth factors exert their effects by activating intracellular signaling pathways. The mitogen-activated protein (MAP) kinase cascade is a primary pathway for hEGF. nih.govmdpi.com To confirm that the fusion protein can still activate this pathway, researchers assess the phosphorylation status of key proteins in the cascade, such as ERK1/2, using methods like Western blotting. researchgate.net Studies have demonstrated that TD-1-hEGF fusion proteins successfully activate the MAP kinase signaling cascade, similar to unmodified hEGF. nih.govresearchgate.netbenthamdirect.com

These independent assays provide a comprehensive picture, confirming that fusing the TD-1 peptide to a protein cargo like hEGF does not compromise its essential biological functions. nih.govresearchgate.net

Table 1: Bioactivity Assessment of TD-1-hEGF Fusion Proteins This table summarizes the in vitro assays used to confirm the retained biological function of human epidermal growth factor (hEGF) when fused with the TD-1 peptide.

Assay Type Purpose Experimental Model Key Finding
Cell Viability Assay (MTT) To measure the stimulation of fibroblast growth and proliferation. BALB/c 3T3 cells treated with TD-1-hEGF fusion proteins. researchgate.net The fusion proteins exhibited a biological activity similar to that of unmodified hEGF in stimulating fibroblast growth. nih.govresearchgate.net
Scratch Assay To assess the ability to promote fibroblast migration. A scratch is created in a monolayer of cultured BALB/c 3T3 cells, which are then treated with the fusion proteins. researchgate.net The fusion proteins effectively promoted the migration of fibroblasts to close the wound. nih.govresearchgate.net
ERK1/2 Phosphorylation Assessment To confirm the activation of the MAP kinase intracellular signaling cascade. Cultured BALB/c 3T3 cells are treated with the fusion proteins and cell lysates are analyzed. researchgate.net The fusion proteins were shown to successfully activate the MAP kinase pathway, a key mechanism of hEGF action. nih.govresearchgate.netbenthamdirect.com

Transcriptomic Analysis via RNA Sequencing to Evaluate Treatment Effects

To gain a deeper understanding of the cellular and molecular effects of treatments delivered by TD-1, researchers can employ advanced transcriptomic analysis using RNA sequencing (RNA-seq). uni-muenchen.de RNA-seq is a high-throughput technology that quantifies the entire set of RNA molecules (the transcriptome) in a cell or tissue at a specific moment. uni-muenchen.de This provides a comprehensive snapshot of gene expression, allowing for the identification of genes and entire biological pathways that are activated or suppressed in response to a TD-1-mediated therapy. uni-muenchen.demdpi.com

The RNA-seq workflow in the context of TD-1 studies typically involves the following steps:

Sample Collection: Tissues or cells are collected after being treated with a TD-1-cargo complex (e.g., skin tissue after topical application).

RNA Isolation and Library Preparation: Total RNA is extracted from the samples. This RNA is then converted into a library of complementary DNA (cDNA) fragments suitable for sequencing. uni-muenchen.de

Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform, which generates millions of short sequence reads. uni-muenchen.de

Data Analysis: The sequence reads are aligned to a reference genome. uni-muenchen.de This bioinformatic analysis allows for the quantification of expression levels for every gene (differential gene expression analysis), the discovery of new transcripts, and the characterization of alternative splicing variants. uni-muenchen.deuq.edu.au

For example, after delivering an anti-inflammatory siRNA into the skin using TD-1, RNA-seq could be used to analyze skin biopsies. The results would reveal the extent of the target gene knockdown and also uncover the downstream effects on inflammatory pathways, providing a detailed molecular profile of the treatment's efficacy and mechanism of action. glpbio.compnas.org

Table 2: Overview of Transcriptomic Analysis via RNA-Seq This table outlines the procedural steps and objectives of using RNA sequencing to analyze the effects of therapies delivered by the TD-1 peptide.

Step Description Purpose in TD-1 Research
1. RNA Extraction Isolation of the total RNA population from treated cells or tissues. To capture the complete set of transcripts present at the time of collection.
2. Library Preparation Conversion of RNA into a stable cDNA library, which is then fragmented and prepared for sequencing. uni-muenchen.de To prepare the genetic material for analysis on a high-throughput sequencing platform.
3. Sequencing The cDNA library is sequenced to generate millions of short reads representing the expressed genes. uni-muenchen.de To generate the raw data required for gene expression analysis.
4. Bioinformatic Analysis Reads are aligned to a reference genome, and gene expression levels are quantified. uni-muenchen.de To identify differentially expressed genes, affected pathways, and the overall molecular response to the TD-1-delivered cargo.

Ex Vivo Skin Permeation Models

Ex vivo models, which use excised skin in a laboratory setting, are fundamental for measuring the permeation flux of molecules and evaluating the efficacy of penetration enhancers like TD-1. These models provide a bridge between in vitro cell culture and in vivo animal studies.

Utilization of Excised Animal Skin (e.g., Rat, Pig) for Permeation Flux Measurement

Excised skin from animals, particularly rats and pigs, is widely used in permeation studies, often mounted in a Franz Diffusion Cell. nih.govnih.gov This apparatus consists of a donor chamber, where the test formulation (e.g., a cargo molecule with TD-1) is applied, and a receptor chamber containing fluid, separated by the piece of excised skin. nih.gov Samples are drawn from the receptor fluid over time to measure the amount of cargo that has permeated the skin.

While both rat and pig skin are used, they have different properties. Pig skin is considered a more suitable model for human skin due to similarities in thickness, follicular structure, and lipid composition. diva-portal.org In contrast, rat skin is significantly more permeable. diva-portal.org One study found that the permeation rate through rat skin can be up to 55 times higher than through human skin, making it useful for initial screening but less predictive of human outcomes. diva-portal.org The cryopreservation of these skin samples is also a factor, with studies indicating that storage at -80°C in cryoprotectants like 10% DMSO or 10% glycerol (B35011) is optimal for preserving skin viability and permeability for later testing. nih.gov

Application of Human Skin Samples for Comparative Permeation Dynamics

For the most accurate prediction of performance in humans, excised human skin from cosmetic surgeries is the gold standard for ex vivo permeation studies. nih.govacs.org These samples are used in the same Franz Diffusion Cell setup to measure the permeation of molecules. nih.gov Studies have confirmed that TD-1 can facilitate the transdermal delivery of macromolecules through human skin in these ex vivo models. nih.govresearchgate.net

Comparative studies are crucial for validating animal models. By testing the permeation of the same compound across human, pig, and rat skin, researchers can establish a hierarchy of permeability and determine the most appropriate model for specific research questions. For example, a comparative study using four different topical drugs showed that the permeation values for pig skin were very close to those for human skin (with differences of about twofold for some compounds), whereas rat skin showed vastly higher permeability. diva-portal.org This data underscores the value of using human skin for generating benchmark data and for validating the choice of an animal model.

Table 3: Comparative Permeability of Ex Vivo Skin Models This table presents a comparison of different skin models used in ex vivo permeation studies, highlighting their suitability as a model for human skin.

Skin Model Key Characteristics Suitability for Human Skin Permeation Studies Reference
Human Skin Gold standard for in vitro/ex vivo testing; provides the most relevant data. Benchmark for all other models. diva-portal.org
Pig Skin Anatomically and physiologically similar to human skin. Permeation rates for some compounds are nearly identical to human skin. Considered a suitable and reliable substitute for human skin in many permeation studies. diva-portal.org
Rat Skin Significantly more permeable than human or pig skin (up to 55-fold higher). Useful for initial screening and proof-of-concept studies but has low predictive value for human absorption. diva-portal.org

In Vivo Preclinical Animal Models

In vivo animal models are indispensable for evaluating the systemic efficacy of macromolecules delivered transdermally with the help of TD-1. These models allow researchers to observe the physiological response to the delivered cargo in a living organism.

Rodent Models for Macromolecule Delivery Efficacy (e.g., Insulin (B600854) Delivery in Diabetic Rats)

A prominent example of an in vivo preclinical model is the use of streptozotocin-induced diabetic rats to test the efficacy of TD-1-mediated insulin delivery. nih.govresearchgate.net In these studies, diabetes is chemically induced in the rats, leading to high blood glucose levels. A formulation containing insulin and the TD-1 peptide is then topically applied to an area of intact skin, typically the abdomen. researchgate.net

The efficacy of the delivery system is determined by monitoring key physiological parameters over several hours:

Blood Glucose Levels: A significant and sustained reduction in blood glucose is the primary indicator of successful insulin delivery. Studies have shown that co-administration of TD-1 with insulin can cause a notable suppression of blood glucose levels (approximately 40% reduction from initial values) that is sustained for at least 11 hours. nih.govresearchgate.net

Serum Insulin Levels: Measuring the concentration of insulin in the blood provides direct evidence that the macromolecule has crossed the skin barrier and entered systemic circulation. researchgate.net

These rodent models have been crucial in demonstrating the proof-of-concept for TD-1 as a transdermal enhancer for large therapeutic molecules like insulin and human growth hormone. researchgate.net Furthermore, derivatives of TD-1, such as TD-34, have also been assessed in diabetic rats, showing an approximate 26% reduction in blood glucose levels over 8 hours. nih.govnih.gov

Table 4: Findings from In Vivo Insulin Delivery Studies in Diabetic Rats This table summarizes key results from preclinical studies using diabetic rat models to evaluate the efficacy of TD-1-mediated transdermal insulin delivery.

Study Focus Model Cargo Key Outcome Metric Finding Reference(s)
Efficacy of TD-1 Streptozotocin-induced diabetic rats Porcine Insulin Blood Glucose Level Suppression to ~40% of initial values, sustained for at least 11 hours after topical co-administration. nih.govresearchgate.net
Efficacy of TD-1 Streptozotocin-induced diabetic rats Porcine Insulin Serum Insulin Level Elevated systemic levels of insulin were detected following topical application with TD-1. researchgate.net
Efficacy of TD-1 Derivative Diabetic rats Insulin Blood Glucose Level Co-administration with TD-34 (a TD-1 derivative) led to a ~26% reduction in blood glucose levels sustained for 8 hours. nih.govnih.gov

Xenograft Models for Topical Therapeutic Delivery in Oncology Research (e.g., Subcutaneous Melanoma)

Xenograft models, particularly those involving subcutaneous tumor implantation in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer therapies. In the context of TD-1 research, these models have been instrumental in demonstrating the potential of TD-1-mediated transdermal delivery for treating melanoma.

Researchers have developed peptide-modified liposomes, such as vemurafenib-loaded liposomes (Vem-TD-Lip), for the targeted inhibition of subcutaneous melanoma. nih.gov Studies utilizing nude mouse xenograft models have shown that topical application of these TD-1 functionalized nanocarriers can lead to significant anti-tumor effects. nih.govnih.govmdpi.com For instance, one study reported that transdermal delivery of Vem-TD-Lip effectively targeted and inhibited subcutaneous melanoma growth in male mice. nih.gov This approach was found to be more effective and less damaging to major organs compared to oral or intravenous administration of the drug. nih.govmdpi.com

Another study combined curcumin (B1669340) liposomes (Cur-Lips) with TD-1 to enhance skin penetration for the topical treatment of primary melanoma. researchgate.net In a B16F10 melanoma xenograft mouse model, the topical application of a gel containing TD-1 and Cur-Lips was shown to suppress tumor growth and induce apoptosis in tumor cells. researchgate.net Similarly, TD-1 has been investigated for the delivery of siRNA. A variant of TD-1, PKU12, was used to deliver siRNA targeting HPV16 oncoproteins in a nude mouse xenograft model of cervical cancer, demonstrating enhanced anti-tumor activity. nih.gov These studies collectively highlight the utility of xenograft models in validating the therapeutic potential of TD-1-based transdermal delivery systems in oncology. frontiersin.org

Therapeutic AgentDelivery SystemXenograft ModelKey FindingsReference
VemurafenibTD-1 Modified Liposomes (Vem-TD-Lip)Subcutaneous Melanoma (BRAF-mutated) in nude miceEnhanced antitumor efficacy and reduced systemic toxicity compared to oral/IV administration. nih.govmdpi.com
CurcuminTD-1 + Curcumin Liposomes (Cur-Lips)Subcutaneous Melanoma (B16F10) in miceSuppressed melanoma growth and induced tumor cell apoptosis after topical application. researchgate.net
Anti-HPV16 siRNATD-1 variant (PKU12)Cervical Cancer (SiHa cells) in nude miceEnhanced anti-tumor activity via transdermal siRNA delivery. nih.gov
Cinnamic AcidTD-1 Modified Liposomes (TD-LP-CA)Subcutaneous Melanoma in miceDemonstrated a moderate inhibitory effect on subcutaneous melanoma with a 75% tumor inhibition rate. researchgate.net

Pigmentation Models (e.g., Guinea Pigs, Zebrafish) for Investigating Melanogenesis Inhibition

To investigate the efficacy of TD-1 in dermatological applications such as treating hyperpigmentation, researchers have employed pigmentation models like guinea pigs and zebrafish. patsnap.comnih.govbohrium.com These models are well-suited for studying melanogenesis because their pigment production processes share similarities with those in humans. koreamed.org

In one study, TD-1 was conjugated with glutathione (B108866) (GSH), a known tyrosinase inhibitor, to enhance its transdermal delivery and melanin-inhibiting effects. patsnap.combohrium.com The resulting linear peptide, TD1-linker-GSH, was tested on both guinea pig and zebrafish pigmentation models. patsnap.comnih.govbohrium.com Application of this compound resulted in a significant reduction in pigmentation in both animal models. patsnap.comnih.govbohrium.com Guinea pigs are considered an excellent model because, like humans, they have active melanocytes in the basal layer of the interfollicular epidermis. koreamed.org Studies have successfully used UV-induced sun-tanning guinea pig models to assess the whitening effect of various compounds. researchgate.net

Zebrafish are also a valuable model for in vivo screening of melanogenesis inhibitors due to their rapid development and the ease of observing pigmentation changes in embryos. patsnap.comfrontiersin.org Research has shown that TD1-linker-GSH can significantly inhibit melanin (B1238610) formation in zebrafish embryos without affecting their normal development. patsnap.comnih.govresearchgate.net These findings demonstrate the utility of these animal models in preclinical evaluation of TD-1-based therapies for hyperpigmentation disorders. patsnap.comnih.govbohrium.com

CompoundExperimental ModelKey FindingsReference
TD1-linker-GSHGuinea Pig Pigmentation ModelSignificantly reduced skin pigmentation. patsnap.comnih.govbohrium.com
TD1-linker-GSHZebrafish Pigmentation ModelSignificantly reduced pigmentation and inhibited melanin formation in embryos. patsnap.comnih.govbohrium.com
11R-No. 10 peptideUV-induced sun-tanning Guinea Pig ModelShowed a significant whitening effect and melanogenesis inhibition. researchgate.net

Biophysical Characterization and Advanced Imaging Techniques

Understanding the biophysical properties of TD-1 and its interaction with the skin is critical for optimizing its function as a transdermal enhancer. Advanced imaging and computational techniques have provided significant insights into its penetration capabilities and binding mechanisms.

Electric Two-Photon Microscopy for Quantifying Skin Penetration Depth

Two-photon microscopy is a powerful, non-invasive imaging technique used to visualize and quantify the penetration of fluorescently labeled molecules into biological tissues, including the skin. mdpi.com This method has been specifically applied in TD-1 research to measure its efficiency in delivering conjugated molecules across the skin barrier.

In a notable study involving the TD1-linker-GSH peptide, electric two-photon microscopy was used to observe its transdermal ability in living guinea pigs. patsnap.comnih.govbohrium.com The results demonstrated that the peptide could penetrate to a significant depth of 158.67 ± 9.28 μm into the skin. patsnap.comnih.govbohrium.com This quantitative data provides direct evidence of TD-1's ability to overcome the stratum corneum barrier and facilitate the entry of its cargo into the deeper layers of the skin, where target cells like melanocytes reside. patsnap.com Another study noted that TD-1 modified liposomes enhanced penetration to over 500 µm beneath the skin's surface. researchgate.net

Molecular Docking and Computational Simulations for Peptide-Target Binding Interactions

Molecular docking and computational simulations are invaluable tools for predicting and analyzing the interaction between a ligand, such as a peptide, and its target protein at a molecular level. mdpi.comchemrxiv.org These in silico methods provide insights into binding affinities and the specific amino acid residues involved in the interaction, guiding the design of more effective therapeutic agents. mdpi.comnih.gov

In the study of TD-1-GSH conjugates, molecular docking was employed to analyze their binding activity with tyrosinase, a key enzyme in melanin synthesis. patsnap.comnih.govbohrium.comdovepress.com The simulations revealed that both a linear (TD1-linker-GSH) and a branched (TD1-GSH) version of the peptide occupied the same active pocket of the tyrosinase enzyme. patsnap.comnih.govbohrium.com Furthermore, the analysis indicated that the linear structure, TD1-linker-GSH, bound more tightly to tyrosinase. patsnap.comnih.govbohrium.com This computational finding correlates with experimental results showing the linear peptide's superior inhibitory effect on melanin production. patsnap.com Such computational approaches are essential for understanding the structure-activity relationship and mechanism of action of TD-1-based compounds. nih.govnih.gov

Peptide/CompoundTarget ProteinComputational MethodKey FindingsReference
TD1-linker-GSH and TD1-GSHTyrosinaseMolecular DockingBoth peptides occupy the same active pocket; the linear form (TD1-linker-GSH) binds more tightly. patsnap.comnih.govbohrium.com

Analytical Techniques for Quantifying Transdermal Transport and Distribution

A variety of analytical techniques are essential to accurately quantify the transdermal transport of TD-1 and its associated cargo, as well as their subsequent distribution. These methods range from chromatographic analysis to functional assays that measure biological outcomes.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate, identify, and quantify components in a mixture. mdpi.com In the context of TD-1 research, reverse-phase HPLC (RP-HPLC) can be used to quantify the amount of a peptide or drug that has permeated through skin samples in in vitro diffusion cell studies. mdpi.com For example, after an experiment using Franz diffusion cells, the receptor fluid can be analyzed by HPLC to determine the concentration of the permeated substance over time. mdpi.com

Mass Spectrometry (MS) is often coupled with HPLC (LC-MS) to provide highly sensitive and specific quantification of molecules. anaquant.com Peptide mapping, which involves enzymatic digestion of a protein followed by LC-MS/MS analysis, is a standard method for protein characterization and can be applied to verify the structure and purity of TD-1 fusion proteins. anaquant.com

Functional and biological assays provide indirect but crucial quantification of successful transdermal delivery. In oncology studies, the distribution and efficacy of a TD-1-delivered drug are assessed by measuring the reduction in tumor volume in xenograft models. nih.govresearchgate.net In pigmentation studies, melanin content is quantified using methods like spectrophotometric analysis of skin extracts or by histological staining (e.g., Masson-Fontana) and subsequent image analysis to measure changes in pigmentation. researchgate.netnih.gov Furthermore, systemic delivery can be quantified by measuring the concentration of the delivered agent (e.g., insulin) in blood serum samples over time. google.com

Analytical TechniqueApplication in TD-1 StudiesInformation ObtainedReference
High-Performance Liquid Chromatography (HPLC)Quantification of drug/peptide in skin permeation studies (e.g., from Franz cells).Concentration of permeated substance, permeation rate. mdpi.commdpi.com
Mass Spectrometry (MS)Identification and quantification of peptides and drugs; protein characterization.Molecular mass, sequence verification, concentration. anaquant.com
Tumor Volume MeasurementAssessing anti-cancer efficacy in xenograft models.In vivo biological effect and therapeutic distribution to the tumor. nih.govresearchgate.net
Melanin Content Assays (Spectrophotometry, Histology)Evaluating efficacy in pigmentation models.Inhibition of melanogenesis, local drug effect. researchgate.netnih.gov
Serum Level Measurement (e.g., for insulin)Quantifying systemic uptake after transdermal application.Bioavailability and pharmacokinetic profile. google.com

Research on Therapeutic and Biotechnological Applications of Td 1 Preclinical Focus

Enhancement of Transdermal Delivery for Biomacromolecules

The primary application of TD-1 in preclinical studies has been to overcome the barrier function of the stratum corneum to deliver large, hydrophilic molecules that would otherwise not be able to penetrate the skin. Research has shown that TD-1 can create transient openings in the skin, enabling the passage of therapeutic proteins, peptides, and nucleic acids. cpcscientific.commerckmillipore.com

Therapeutic Proteins and Peptides (e.g., Insulin (B600854), Growth Hormone, Epidermal Growth Factor)

Preclinical studies have demonstrated the efficacy of TD-1 in delivering therapeutic proteins and peptides through the skin. A notable example is the transdermal delivery of insulin . In diabetic rat models, the co-administration of TD-1 with insulin on the abdominal skin resulted in a significant suppression of blood glucose levels to approximately 40% of the initial values, an effect that was sustained for at least 11 hours. nih.gov This duration was significantly longer than the effect observed with subcutaneous insulin injections, which lasted less than 5 hours. nih.gov Further research into TD-1 derivatives, such as the cationic cyclopeptide TD-34 (ACSSKKSKHCG), has also shown promise. When 2.1 IU of insulin was administered with 0.5 µmol of TD-34 to diabetic rats, it led to a reduction in blood glucose levels to about 26% of the initial value for 8 hours. nih.govacs.orgnih.gov

Significant systemic bioavailability of human growth hormone (hGH) has also been achieved in preclinical models when topically co-administered with TD-1. cpcscientific.comglpbio.commerckmillipore.com Studies have shown that TD-1 significantly enhances the transport of hGH across the stratum corneum, allowing it to reach the epidermis and dermis, whereas hGH administered alone is primarily localized in the stratum corneum. nih.gov

The transdermal delivery of human epidermal growth factor (hEGF) has been extensively studied with TD-1. glpbio.com To improve delivery efficiency, fusion proteins have been created where TD-1 is linked to hEGF. The fusion protein TD1-hEGF was found to have a considerably higher transdermal ability than both native hEGF and a simple co-administration of TD1 and hEGF. nih.govustc.edu.cn To further enhance this effect, dual-motif fusion proteins were developed, such as TD1-hEGF-TD1 (with TD1 at both the N- and C-terminus) and TD1-TD1-hEGF (with two tandem TD1 motifs at the N-terminus). nih.gov These dual-motif fusion proteins exhibited a greater than five-fold enhancement in transdermal efficiency compared to unmodified hEGF and a three-fold improvement over the single-motif TD1-hEGF fusion protein. nih.gov

Preclinical Studies of TD-1 Enhanced Transdermal Delivery of Therapeutic Proteins

Therapeutic ProteinTD-1 FormulationKey FindingAnimal ModelReference
InsulinCo-administration with TD-1Suppressed blood glucose to ~40% of initial levels for at least 11 hours.Diabetic Rats nih.gov
InsulinCo-administration with TD-34 (a TD-1 derivative)Reduced blood glucose to ~26% of initial levels for 8 hours.Diabetic Rats nih.govacs.orgnih.gov
Human Growth Hormone (hGH)Co-administration with TD-1Significantly enhanced systemic bioavailability.Rats cpcscientific.comglpbio.commerckmillipore.com
Human Epidermal Growth Factor (hEGF)TD1-hEGF fusion proteinConsiderably higher transdermal ability than hEGF alone or co-administration.Rats nih.govustc.edu.cn
Human Epidermal Growth Factor (hEGF)Dual TD1 motif fusion proteins (TD1-hEGF-TD1 and TD1-TD1-hEGF)>5-fold enhancement in transdermal efficiency compared to unmodified hEGF.Rats nih.gov

Nucleic Acids (e.g., Small Interfering RNA - siRNA)

TD-1 has also been investigated for the transdermal delivery of nucleic acids, particularly small interfering RNA (siRNA) , which has therapeutic potential for various skin disorders. glpbio.com Research has shown that TD-1 can facilitate the delivery of siRNA through follicle-free rat footpad skin. nih.gov The mechanism involves the creation of transient openings and enlarged spaces between epithelial cells, as observed through transmission electron microscopy. nih.gov In one study, the topical co-administration of TD-1 with anti-GAPDH siRNA led to a significant reduction in the levels of GAPDH protein within 72 hours, demonstrating successful gene knockdown. nih.gov This system highlights the potential of TD-1 for siRNA delivery into the epidermis for therapeutic purposes. nih.gov Furthermore, a variant of TD-1, named #PKU12, has been developed and investigated for the transdermal delivery of siRNA targeting HPV16 L1, E6, and E7 in a mouse xenograft model of cervical cancer, showing significant repression of the target mRNA expression and attenuated tumor growth. frontiersin.org

Integration of TD-1 into Advanced Drug Delivery Systems

To further optimize the delivery of therapeutic agents, TD-1 has been integrated into various advanced drug delivery systems. These systems aim to enhance skin penetration, improve formulation stability, and control the release of the encapsulated cargo.

Incorporation into Liposomal Formulations for Enhanced Skin Penetration

The combination of TD-1 with liposomal formulations has been shown to significantly enhance the skin penetration of encapsulated drugs. tandfonline.com For instance, a study investigating the topical treatment of primary melanoma used a combined system of curcumin (B1669340) -loaded liposomes (Cur-Lips) and TD-1. nih.gov This combination promoted the skin penetration capability of curcumin by 4.48 times compared to a curcumin solution alone. nih.gov The liposomes themselves increased penetration by 2.76 times. nih.gov In another study, vemurafenib-loaded liposomes modified with TD-1 were developed for the targeted inhibition of subcutaneous melanoma. mdpi.com In vitro permeation studies on rat abdominal skin demonstrated that the conjugation of TD-1 to the surface of these liposomes significantly promoted the skin penetration of vemurafenib (B611658) compared to unmodified liposomes. mdpi.com

Utilization with Micro- and Nanocarriers for Optimized Delivery

TD-1 has been utilized with micro- and nanocarriers , such as liposomes, to optimize drug delivery. researchgate.netresearchgate.net These peptide-mediated nanocarriers offer advantages such as improved stability and the potential for targeted delivery. nih.govresearchgate.net The primary example of this is the use of TD-1 with liposomes for delivering chemotherapeutics like curcumin and vemurafenib. tandfonline.commdpi.com The TD-1 peptide on the surface of these nanocarriers acts as a guide, facilitating their passage through the skin barrier to deliver their therapeutic payload to the target site.

Integration of TD-1 into Liposomal Drug Delivery Systems

Encapsulated DrugDelivery SystemKey FindingApplicationReference
CurcuminCurcumin-loaded liposomes (Cur-Lips) combined with TD-1Enhanced skin penetration by 4.48-fold compared to curcumin solution.Topical treatment of primary melanoma nih.gov
VemurafenibVemurafenib-loaded TD-1 modified liposomes (Vem-TD-Lip)Significantly promoted skin penetration of vemurafenib.Targeted inhibition of subcutaneous melanoma mdpi.com

Optimization of Formulation Stability and Homogeneity via Microfluidic Chip Technology

The stability and homogeneity of drug formulations are critical for their efficacy. Microfluidic chip technology has been employed to optimize the preparation of drug delivery systems that incorporate TD-1. nih.govresearchgate.net In a study on curcumin-loaded liposomes for melanoma treatment, a microfluidic chip was used to prepare the liposomes before they were combined with TD-1. nih.gov This innovative approach resulted in Cur-Lips with a uniform particle size of 106.22 ± 4.94 nm, a low polydispersity index (<0.3), and a high entrapment efficiency of 99.33 ± 1.05%. nih.gov The use of microfluidics offers precise control over the manufacturing process, leading to the production of liposomes with optimized and reproducible characteristics, which in turn enhances the performance of the final TD-1 combined delivery system. researchgate.netresearchgate.net

Preclinical Investigations in Oncology Research (Topical and Localized Approaches)

TD-1 has been investigated as a component of advanced delivery systems for anticancer agents, aiming to increase drug concentration at the tumor site while minimizing systemic exposure. The primary mechanism involves the transient opening of paracellular pathways in the skin, allowing for the passage of therapeutic molecules. nih.govmdpi.com

Research has demonstrated TD-1's capacity to enhance the skin penetration of several chemotherapeutic drugs when incorporated into nanoparticle-based delivery systems.

Vemurafenib: To overcome the limitations of oral vemurafenib, researchers developed a TD-1 peptide-modified liposome (B1194612) (Vem-TD-Lip) for the transdermal treatment of subcutaneous melanoma. nih.gov In vitro studies using rat abdominal skin showed that modifying the liposome surface with TD-1 significantly increased the skin penetration of vemurafenib. researchgate.net In vivo, the topical application of Vem-TD-Lip on melanoma-bearing nude mice resulted in enhanced antitumor efficacy compared to both oral and intravenous administration. nih.govchapman.edu

Curcumin: A novel system combining curcumin-loaded liposomes (Cur-Lips) with TD-1 was developed for the topical treatment of primary melanoma. mdpi.com In vitro experiments demonstrated that while Cur-Lips alone increased curcumin's skin penetration by 2.76 times compared to a curcumin solution, the addition of TD-1 further boosted this penetration to 4.48 times. An in vivo study showed that a gel formulation of the TD-1 and Cur-Lips combination effectively suppressed melanoma growth and induced tumor cell apoptosis.

Paclitaxel (B517696): TD-1 has been identified as a biological enhancer used in conjunction with nanocarriers like liposomes and transfersomes to deliver chemotherapeutic agents such as paclitaxel for melanoma treatment. researchgate.net While specific studies detailing the formulation are extensive for other peptides, the principle of using TD-1 to enhance the delivery of drugs like paclitaxel is recognized within the literature on transdermal cancer therapy. researchgate.net

DrugDelivery SystemAnimal ModelKey FindingsCitations
Vemurafenib TD-1 modified liposome (Vem-TD-Lip)Nude mice with melanoma xenograftsSignificantly enhanced skin penetration and antitumor efficacy compared to oral/IV administration. , chapman.edu, nih.gov
Curcumin Curcumin liposomes (Cur-Lips) + TD-1 peptideB16F10 melanoma-bearing miceIncreased skin penetration by 4.48-fold; suppressed tumor growth and induced apoptosis in vivo. mdpi.com,,
Paclitaxel Mentioned with micro-nanocarriersGeneral for melanomaTD-1 is cited as a biological enhancer for delivering chemotherapeutics like paclitaxel via nanocarriers. researchgate.net

A significant advantage of using TD-1 in drug delivery systems is the potential for targeting specific molecular characteristics of cancer cells. This is particularly relevant in melanoma treatment, where specific mutations drive tumor growth.

Research on TD-1-modified liposomes for vemurafenib delivery highlights this targeted approach. mdpi.com Vemurafenib is an inhibitor of the BRAF kinase, particularly the V600E mutation, which is present in a large percentage of melanomas. nih.gov The TD-1 peptide endowed liposomes with the ability to specifically target subcutaneous melanoma cells that harbor this BRAF mutation. mdpi.com In vivo studies confirmed that the topical administration of Vem-TD-Lip led to a higher drug concentration at the melanoma site, effectively targeting the mutated cells and enhancing the antitumor effect. chapman.edu This targeted action allows for selective inhibition of melanoma cells while reducing damage to other organs. nih.gov

The ability of TD-1 to facilitate the transdermal delivery of macromolecules extends to nucleic acids like small interfering RNA (siRNA), a tool for gene silencing. Preclinical studies have explored this for cancer therapy.

In one study, TD-1 was shown to enable the transdermal delivery of anti-GAPDH siRNA, leading to a reduction in the GAPDH protein levels in the skin of rats. While GAPDH is a housekeeping gene, this demonstrates the principle of TD-1-mediated functional siRNA delivery.

More directly related to oncology, a study utilized an innovative transdermal peptide named #PKU12, a single amino acid variant of TD-1, to deliver siRNA against Human Papillomavirus (HPV). In a nude mouse xenograft model with HPV-positive cervical cancer cells, the PKU12-based siRNA delivery system was shown to inhibit tumor growth. This research provides evidence that TD-1 and its variants can be used to create non-invasive, topical therapies for inhibiting tumor growth by silencing key oncogenes.

Enabling Targeted Delivery to Specific Cellular Mutations (e.g., BRAF-Mutated Melanoma Cells)

Applications in Dermatological Research and Skin Biology

Beyond oncology, TD-1's skin penetration-enhancing properties are being investigated for applications in treating various skin conditions and aiding in skin regeneration.

Glutathione (B108866) (GSH) is known for its ability to inhibit melanin (B1238610) synthesis by reducing tyrosinase activity, but its effectiveness is limited by poor skin permeability. The TD-1 peptide has been explored as a solution to this delivery challenge. Researchers designed and investigated two TD-1-Glutathione conjugate structures (linear and branched) to enhance GSH's transdermal absorption and anti-pigmentation effects.

The linear conjugate, TD1-linker-GSH, was found to significantly inhibit melanin production in B16F10 melanoma cells. In animal models, including guinea pigs and zebrafish with induced pigmentation, the application of TD1-linker-GSH led to a significant reduction in pigmentation. Advanced microscopy demonstrated that the conjugate could penetrate 158.67 ± 9.28 μm into the skin of living guinea pigs, confirming its enhanced transdermal ability. These findings suggest a potential therapeutic approach for managing hyperpigmentation disorders.

Active CompoundDelivery ConceptAnimal ModelKey FindingsCitations
Glutathione (GSH) Linear conjugate (TD1-linker-GSH)Guinea pigs and zebrafishSignificantly reduced pigmentation; penetrated 158.67 µm into guinea pig skin.,

Fibroblast Growth Factor 21 (FGF21) is a protein that plays a role in accelerating skin wound repair. However, its clinical use is hampered by a short biological half-life. Transdermal delivery systems (TDDS) incorporating cell-penetrating peptides (CPPs) like TD-1 are being researched to overcome this limitation.

The concept involves creating fusion proteins where FGF21 is genetically linked to a CPP such as TD-1. These recombinant complexes are designed to efficiently penetrate the epidermal barrier, allowing for sustained release and stable pharmacological activity of FGF21 at the wound site. This innovative delivery system holds promise for improving the bioavailability of FGF21, offering new strategies for the clinical treatment of hard-to-heal wounds.

Potential in Addressing Inflammatory Skin Conditions (e.g., Atopic Dermatitis via IL-10 siRNA Delivery)

The capacity of TD-1 to facilitate the transdermal delivery of macromolecules extends to nucleic acids, such as short interfering RNA (siRNA), opening avenues for topical gene-silencing therapies for inflammatory skin diseases. nih.govglpbio.com Atopic dermatitis is a condition where cytokines like Interleukin-10 (IL-10) are implicated in the disease pathology. nih.gov The ability to downregulate such targets locally in the skin holds significant therapeutic promise.

Research has demonstrated that TD-1 can enable the delivery of siRNA into the skin. researchgate.net Studies have shown that co-administration of TD-1 with anti-GAPDH siRNA led to a significant reduction in the levels of GAPDH in the skin of rats. frontiersin.org This proof-of-concept work highlights the peptide's utility as a carrier for siRNA. While direct studies on TD-1 delivering IL-10 siRNA for atopic dermatitis are emerging, the principle is supported by research on similar skin-penetrating peptides (SPPs). For instance, the SPACE peptide, also identified through phage display, has been shown to deliver IL-10 siRNA into the skin, resulting in the knockdown of the corresponding protein target. nih.govnih.gov This suggests a strong potential for TD-1 to be used in a similar manner for treating inflammatory skin conditions like atopic dermatitis by mediating the topical delivery of therapeutic siRNAs. google.com

Exploration for Potential Skin Fibrosis Therapy

Skin fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components like collagen, is a pathological process for which effective therapies are needed. researchgate.netfrontiersin.org Transforming Growth Factor-β1 (TGF-β1) is a key cytokine that promotes fibrosis. researchgate.netfrontiersin.org The ability of TD-1 to deliver therapeutic molecules into the dermal layers suggests its potential application in anti-fibrotic therapies. researchgate.net

Preclinical research has explored the use of peptide-based systems to deliver inhibitors of fibrosis. For example, a fusion peptide, SE-tLAP, which incorporates the latency-associated peptide (LAP) to inhibit TGF-β1, was shown to reduce ECM production and collagen deposition in cell models. researchgate.net While this study used the SPACE peptide for delivery, it underscores a viable strategy for which TD-1 could be employed. Given that TD-1 facilitates the delivery of various macromolecules to the deep dermal layers, it is hypothesized that it could be used to transport anti-fibrotic agents, such as TGF-β1 inhibitors or specific siRNAs, to the site of fibrosis, potentially alleviating the condition. researchgate.net This remains an area for further investigation.

Peptide Engineering and Structure-Activity Relationship Studies for Enhanced Bioactivity

To optimize the function of TD-1, researchers have engaged in peptide engineering and detailed structure-activity relationship (SAR) studies. These efforts aim to improve its permeation-enhancing capabilities and understand the impact of its fusion to cargo molecules.

A key strategy to leverage TD-1's function is the creation of chimeric or fusion proteins, where the TD-1 sequence is genetically linked to a therapeutic protein. acs.org This approach has been successfully demonstrated with human Epidermal Growth Factor (hEGF). researchgate.netustc.edu.cn Fusion proteins such as TD1-hEGF have been developed and expressed, showing that the TD-1 motif can be integrated without compromising the protein's structure. researchgate.net

To further amplify the delivery efficiency, researchers have engineered fusion proteins with multiple TD-1 motifs. nih.gov Constructs like TD1-hEGF-TD1 (with TD-1 at both N- and C-termini) and TD1-TD1-hEGF (with two tandem TD-1 motifs at the N-terminus) have been created. ustc.edu.cnnih.gov Studies revealed that these dual-motif fusion proteins exhibited a significantly higher transdermal efficiency—over five times that of unmodified hEGF and three times that of the single-motif TD1-hEGF. nih.gov This indicates that the number and placement of TD-1 motifs are critical parameters for designing highly effective transdermal protein therapeutics.

Table 1: Comparison of Engineered hEGF Fusion Proteins

Fusion Protein TD-1 Motifs Relative Transdermal Efficiency Enhancement (vs. unmodified hEGF)
TD1-hEGF Single N-terminus ~3-fold
TD1-hEGF-TD1 Dual (N- and C-terminus) >5-fold

Systematic analysis of TD-1 analogs has been conducted to identify key structural features required for its activity and to develop variants with improved performance. google.com Initial studies involved synthesizing analogs such as TD-4, TD-10, and TD-11 and co-administering them with insulin to test their transdermal delivery efficacy. google.com

Further research focused on creating a series of cationic cyclopeptides by partially substituting amino acids in the TD-1 sequence with arginine or lysine (B10760008). nih.gov The permeation-enhancing activity of these analogs was assessed using Caco-2 cell monolayers. Among the tested analogs, TD-34, which features lysine substitutions at positions N-5 and N-6, demonstrated the most significant enhancement activity. glpbio.comnih.gov This line of research suggests that modifying the charge and structure of the TD-1 peptide can lead to analogs with superior permeation capabilities. nih.gov

Table 2: Selected TD-1 Analogs and Their Investigated Purpose

Analog Name Modification from Parent TD-1 Sequence Investigated Purpose Finding
TD-4, TD-10, TD-11 Not specified in detail To test sequence specificity for transdermal delivery Showed varying effects on insulin delivery compared to TD-1. google.com
TD-34 Lysine substitutions at N-5 and N-6 To improve permeation enhancement Exhibited the best enhancement activity in Caco-2 cell models. nih.gov

A critical consideration in developing fusion proteins is whether the addition of the delivery peptide affects the biological function of the cargo molecule. acs.org Extensive studies on TD-1 fusion proteins have shown that the cargo generally retains its intrinsic activity. researchgate.net

For example, hEGF fused with either one or two TD-1 motifs was assessed for its ability to stimulate fibroblast growth, promote cell migration, and activate the MAP kinase signaling pathway. nih.gov The results confirmed that the fusion proteins exhibited biological activity comparable to that of the native, unmodified hEGF. nih.gov Similarly, other fusion proteins, such as TAT-BoNT/A(1–448), have been shown to retain or even have enhanced biological activity compared to the non-fused protein. researchgate.net This preservation of function is crucial, as it ensures that the therapeutic molecule, once delivered to the target tissue, can exert its intended biological effect. nih.gov

Future Directions and Emerging Research Challenges for Td 1 Peptide

Deeper Mechanistic Elucidation of TD-1-ATP1B1 Interaction Dynamics and Downstream Signaling

A significant breakthrough in understanding TD-1's mechanism of action was the discovery of its specific binding to the Na+/K+-ATPase beta-subunit (ATP1B1) on epidermal cells. nih.govresearchgate.net Research has shown that TD-1 primarily interacts with the C-terminus of ATP1B1. nih.govmedchemexpress.commedchemexpress.com This interaction is crucial as it affects not only the expression and localization of ATP1B1 but also the structure of the epidermis, ultimately leading to increased permeability for macromolecules. nih.govresearchgate.net

Future research must delve deeper into the molecular dynamics of this interaction. A more granular understanding of the binding kinetics, conformational changes in both TD-1 and ATP1B1 upon binding, and the precise downstream signaling cascades that are initiated is essential. For instance, it has been observed that the interaction can be hindered by competitors or inhibitors like ouabain, which in turn reduces the transdermal delivery of drugs. nih.govresearchgate.net Elucidating these pathways will be critical for optimizing the efficacy of TD-1 and designing next-generation enhancers.

Key research questions include:

What are the specific conformational changes induced in ATP1B1 upon TD-1 binding?

What are the downstream signaling pathways activated by the TD-1-ATP1B1 interaction?

How does this interaction lead to the transient opening of the skin barrier?

Comprehensive Understanding of All Components and Pathways Involved in Energy-Dependent Transdermal Processes

The process of TD-1-mediated transdermal delivery is not passive; it is an energy-dependent process. researchgate.netnih.gov Studies have demonstrated that the permeation activity of a fusion protein containing TD-1 can be inhibited by energy inhibitors such as rotenone (B1679576) and oligomycin. nih.gov Conversely, the presence of adenosine (B11128) triphosphate (ATP) can facilitate the TD-1-directed permeation of protein-based drugs in a dose-dependent manner. nih.gov

A comprehensive understanding of all the cellular components and metabolic pathways that contribute to this energy requirement is currently lacking. Future investigations should aim to identify the specific ATP-dependent processes that are harnessed by TD-1 to enhance skin permeability. This could involve exploring the role of cellular transport mechanisms, cytoskeletal rearrangements, and other energy-requiring cellular activities that may be modulated by the TD-1-ATP1B1 interaction.

Exploration of TD-1's Permeation Enhancing Capabilities Across Other Biological Barriers (e.g., Oral Mucosa, Lung Epithelium)

While TD-1 was identified for its transdermal enhancing properties, its potential to facilitate drug delivery across other biological barriers remains an exciting and largely unexplored area of research. pnas.org The fundamental mechanisms of crossing epithelial layers share some commonalities across different tissues. Therefore, it is plausible that TD-1 could enhance the permeation of therapeutic agents across barriers such as the oral mucosa and the lung epithelium. pnas.org

The oral delivery of peptide and protein therapeutics is notoriously challenging due to enzymatic degradation and poor permeability across the gastrointestinal tract. mdpi.comnih.gov Similarly, the lung epithelium presents a significant barrier to the delivery of macromolecular drugs. nih.gov Investigating the efficacy of TD-1 in these contexts could open up new, non-invasive routes for drug administration. Phage display techniques have been used to identify peptides that can penetrate the oral mucosa and lung epithelium, suggesting that peptide-based enhancers can be effective in these environments. pnas.org

Development of Next-Generation TD-1-Based Peptide Enhancers with Enhanced Specificity, Efficiency, and Reduced Potential for Non-Target Interactions

The discovery of TD-1 provides a scaffold for the rational design of next-generation peptide enhancers. nih.gov By modifying the amino acid sequence of TD-1, it may be possible to develop new peptides with improved characteristics. For instance, substitutions with cationic amino acids like arginine or lysine (B10760008) have been explored to create cyclopeptides with potentially enhanced permeation capabilities. nih.gov One such analog, TD-34, showed promising results in Caco-2 cell monolayer permeation studies. nih.gov

The goals for developing these next-generation enhancers include:

Enhanced Specificity: Designing peptides that bind with higher affinity and specificity to ATP1B1 to maximize the desired effect and minimize off-target interactions.

Increased Efficiency: Creating peptides that can facilitate greater drug flux across the skin at lower concentrations.

Reduced Potential for Non-Target Interactions: Modifying the peptide to reduce any potential for immunogenicity or other unwanted side effects.

Table of TD-1 and its Analogs:

PeptideSequenceKey FindingCitation
TD-1ACSSSPSKHCGIdentified via phage display; enhances transdermal delivery of macromolecules by binding to ATP1B1. nih.govresearchgate.netgoogle.com
TD-2CSSSPSKHCA phage display peptide sequence that forms the core of TD-1. google.com
TD-34Not specifiedA cationic cyclopeptide analog of TD-1 with lysine substitutions, showing enhanced permeation in Caco-2 cells. nih.gov

Integration of Advanced Computational Approaches, including Artificial Intelligence and Machine Learning, for Predictive Peptide Design and Delivery Optimization

Advanced computational tools, including artificial intelligence (AI) and machine learning (ML), are poised to revolutionize peptide-based drug discovery and delivery. nih.govekb.egdrugdiscoverytrends.compreprints.orgmednexus.org These technologies can analyze vast datasets to identify patterns and predict the properties of novel peptide sequences, thereby accelerating the design of new and improved enhancers. nih.govmednexus.org

In the context of TD-1, computational approaches can be employed for:

Predictive Peptide Design: Using algorithms to predict how modifications to the TD-1 sequence will affect its binding affinity to ATP1B1, its permeation-enhancing capabilities, and its stability. nih.govmdpi.com

Modeling Peptide-Membrane Interactions: Simulating the interactions between TD-1 analogs and the skin barrier at a molecular level to gain insights into the mechanism of permeation enhancement. acs.org

Optimizing Delivery Systems: AI and ML can help in the design and optimization of formulations containing TD-1-based peptides to ensure optimal drug release and delivery. ekb.egpreprints.orgmednexus.org

The integration of computational design has the potential to significantly reduce the time and cost associated with the experimental screening of new peptide enhancers. tandfonline.com

Addressing Preclinical Hurdles in Translating Peptide-Based Delivery Systems for Broader Application

Despite the promise of peptide-based delivery systems, several preclinical challenges must be overcome to facilitate their translation into broader clinical applications. frontiersin.orgmdpi.comnih.gov These hurdles are not unique to TD-1 but are common to many peptide therapeutics.

Key preclinical challenges include:

Stability: Peptides can be susceptible to degradation by proteases. frontiersin.org

Pharmacokinetics: Peptides often have short half-lives in the body. frontiersin.org

Scalability of Synthesis: The chemical synthesis of peptides can be complex and costly. drugdiscoverytrends.com

Addressing these challenges may involve chemical modifications to improve stability, such as cyclization or the incorporation of non-natural amino acids, and the development of cost-effective and scalable synthesis methods. mdpi.comdrugdiscoverytrends.com

Long-Term Research on the Effects of TD-1 on Skin Barrier Homeostasis and Cellular Viability at a Molecular Level

While TD-1 is designed to transiently open the skin barrier, it is crucial to understand the long-term consequences of its repeated application on skin health. cpcscientific.com Research is needed to investigate the effects of prolonged exposure to TD-1 on skin barrier homeostasis and the viability of skin cells at a molecular level.

This research should address:

Reversibility of Barrier Disruption: Confirming that the skin barrier fully recovers its integrity after the permeation-enhancing effect of TD-1 has subsided.

Cellular Viability: Assessing any potential long-term effects on the viability and function of keratinocytes and other skin cells.

Inflammatory and Immune Responses: Investigating whether repeated application of TD-1 elicits any local inflammatory or immune responses in the skin.

A thorough understanding of these long-term effects is essential for establishing the safety profile of TD-1-based transdermal delivery systems for chronic therapeutic use.

常见问题

Q. Methodological Guidance

  • Documentation : Adhere to Beilstein Journal guidelines for experimental sections, detailing compound preparation, purity (>98%), and characterization .
  • Data reporting : Include raw datasets (e.g., HPLC traces, animal trial metrics) in supplementary materials for peer review .

What are the limitations of current TD-1 delivery models for clinical translation?

Advanced Research Question

  • Species specificity : Rat models may not fully replicate human skin permeability. Validate using ex vivo human skin .
  • Long-term effects : Assess local toxicity (e.g., hemolytic activity) via sheep RBC assays, as done for analogous peptides .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。